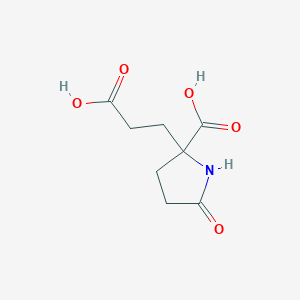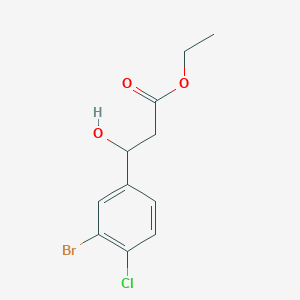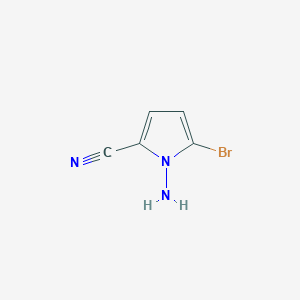
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes both carboxylic acid and pyrrolidine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of methyl phosphine dichloride with acrylic acid, followed by the addition of water and subsequent reaction in a mixed solution of water and an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: TCEP is a frequently used reducing agent due to its stability and effectiveness.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, when used as a reducing agent, the compound donates electrons to break disulfide bonds in proteins, leading to the formation of free thiols and the stabilization of protein structures . This process is crucial in various biochemical and molecular biology applications.
Comparison with Similar Compounds
Similar Compounds
Tris(2-carboxyethyl)phosphine (TCEP): A widely used reducing agent in biochemistry.
2-Carboxyethyl acrylate: Used in polymer synthesis and has similar carboxyethyl functionality.
2-Carboxyethyl (phenyl)phosphinic acid: Used in the synthesis of layered complexes.
Uniqueness
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure that combines carboxylic acid and pyrrolidine functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C8H11NO5 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(2-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c10-5-1-3-8(9-5,7(13)14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
JUZXLUDCIRRWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1=O)(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)



![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)

![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)

